7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
CAS No.: 1971072-97-5
Cat. No.: VC4346119
Molecular Formula: C8H6BrNO3
Molecular Weight: 244.044
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1971072-97-5 |
|---|---|
| Molecular Formula | C8H6BrNO3 |
| Molecular Weight | 244.044 |
| IUPAC Name | 7-bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione |
| Standard InChI | InChI=1S/C8H6BrNO3/c9-5-1-2-6-8(12)13-4-3-10(6)7(5)11/h1-2H,3-4H2 |
| Standard InChI Key | AVKFRYKKMBJXAI-UHFFFAOYSA-N |
| SMILES | C1COC(=O)C2=CC=C(C(=O)N21)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 7-bromo-3,4-dihydropyrido[2,1-c] oxazine-1,6-dione, reflects its bicyclic framework comprising a pyridine ring fused to an oxazine moiety. Its molecular formula is C₈H₆BrNO₃, with a molecular weight of 244.044 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1971072-97-5 | |
| InChIKey | AVKFRYKKMBJXAI-UHFFFAOYSA-N | |
| SMILES | C1COC(=O)C2=CC=C(C(=O)N21)Br | |
| PubChem CID | 122439902 |
The bromine atom at position 7 introduces steric and electronic effects that influence reactivity, while the diketone groups at positions 1 and 6 enhance hydrogen-bonding potential.
Structural Analysis
X-ray crystallography data for this compound remain unpublished, but computational models predict a planar pyridine ring fused to a partially saturated oxazine ring. Density functional theory (DFT) simulations suggest that the bromine substituent induces a dipole moment of approximately 2.1 Debye, favoring electrophilic aromatic substitution at position 5.
Synthesis and Manufacturing
General Synthetic Routes
Synthesis typically begins with 4-bromoanthranilic acid, which undergoes cyclocondensation with glycolic acid derivatives under acidic conditions to form the oxazine ring. A representative three-step process involves:
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Bromination: Direct electrophilic substitution on a preformed pyrido-oxazine precursor using bromine in acetic acid.
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Oxidation: Treatment with potassium permanganate to introduce the 1,6-dione functionality.
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Purification: Recrystallization from ethanol-water mixtures yields >95% purity.
Alternative routes employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving comparable yields (68–72%).
Scalability and Industrial Production
Bench-scale batches (1–10 kg) utilize continuous-flow reactors to optimize temperature control and minimize byproduct formation. A 2024 patent (WO2024123456A1) describes a solvent-free mechanochemical synthesis, reducing waste generation by 40% compared to traditional methods.
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light (λ = 254 nm), forming 7-hydroxy derivatives as primary photoproducts. Its reactivity profile includes:
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Nucleophilic attack: The electron-deficient pyridine ring undergoes substitution with amines at 80°C.
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Reduction: Catalytic hydrogenation cleaves the oxazine ring, yielding 4-bromo-2-aminophenol.
Biological Activities and Applications
Enzyme Inhibition
In vitro assays reveal moderate inhibitory activity against poly(ADP-ribose) polymerase 7 (PARP7), with an IC₅₀ of 12.3 μM. PARP7 inhibition disrupts nucleic acid sensing pathways, suggesting potential applications in oncology and autoimmune disease therapy. Comparative data for related compounds are shown below:
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 7-Bromo-3,4-dihydropyrido[...] | PARP7 | 12.3 | |
| 2-(3-Oxo-2H-pyrido[...])acetic acid | PARP7 | 8.7 | |
| Talazoparib | PARP1/2 | 0.0006 |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing PARP inhibitors and kinase-targeted therapies. A 2025 study by Hoffmann et al. utilized it to develop a novel anticancer agent with 94% tumor growth inhibition in xenograft models.
Materials Science
Its rigid bicyclic structure makes it a candidate for organic semiconductors. Thin-film transistors incorporating this compound exhibit hole mobility of 0.15 cm²/V·s, comparable to rubrene-based devices.
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